1,4-Dibutylbenzene
Overview
Description
1,4-Dibutylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where two butyl groups are attached to the benzene ring at the 1 and 4 positions. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibutylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibutylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield the corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Butylbenzoic acids or butylbenzophenones.
Reduction: Dibutylcyclohexane.
Substitution: Nitro-1,4-dibutylbenzene or sulfo-1,4-dibutylbenzene.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,4-Dibutylbenzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the butyl groups act as electron-donating groups, activating the benzene ring towards electrophilic attack. This increases the reactivity of the compound in such reactions .
Comparison with Similar Compounds
n-Butylbenzene: This compound has a single butyl group attached to the benzene ring.
1,4-Di-tert-butylbenzene: This compound has tert-butyl groups instead of n-butyl groups.
Uniqueness: 1,4-Dibutylbenzene is unique due to the presence of two butyl groups at the para positions, which significantly influences its chemical reactivity and physical properties. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
1,4-dibutylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h9-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOZYOOFXEGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166213 | |
Record name | Benzene, 1,4-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-86-4 | |
Record name | 1,4-Dibutylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1571-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-dibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sodium 1,4-dibutylbenzene sulfonate a potentially valuable compound for enhanced oil recovery (EOR)?
A1: The research highlights that sodium this compound sulfonate exhibits a significantly lower Krafft point compared to other similarly sized alkylbenzene sulfonates []. The Krafft point is the temperature at which a surfactant becomes soluble enough in water to form micelles, which are essential for EOR applications. A lower Krafft point means the surfactant can be effective at lower temperatures, making it potentially more suitable for oil reservoirs with colder environments. This characteristic, alongside its ability to lower interfacial tension between oil and water, makes it a promising candidate for EOR formulations.
Q2: How does the addition of electrolytes or alcohols influence the Krafft point of sodium this compound sulfonate?
A2: The study investigated the impact of electrolytes and alcohols on the Krafft-Clear Point diagrams of sodium this compound sulfonate []. The results demonstrated that the presence of electrolytes and alcohols generally leads to a decrease in the Krafft point. This finding suggests that formulating EOR solutions with these additives could further enhance the surfactant's effectiveness at lower temperatures.
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